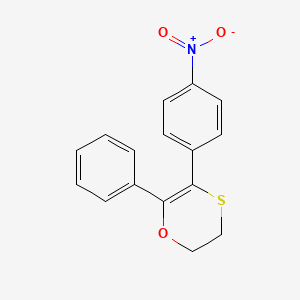

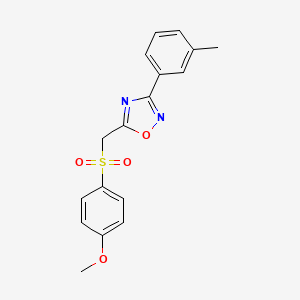

![molecular formula C13H17NO B2728331 3-Phenyl-octahydropyrano[4,3-b]pyrrole CAS No. 1803561-53-6](/img/structure/B2728331.png)

3-Phenyl-octahydropyrano[4,3-b]pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

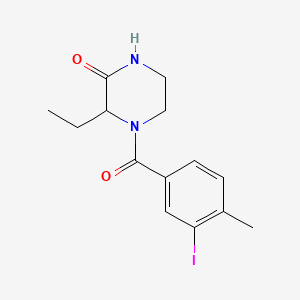

3-Phenyl-octahydropyrano[4,3-b]pyrrole is a chemical compound with the CAS Number: 1803561-53-6 . It has a molecular weight of 203.28 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Phenyl-octahydropyrano[4,3-b]pyrrole is 1S/C13H17NO/c1-2-4-10(5-3-1)11-8-14-13-6-7-15-9-12(11)13/h1-5,11-14H,6-9H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

3-Phenyl-octahydropyrano[4,3-b]pyrrole is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis Methods and Structural Studies

A convenient and highly stereoselective method has been developed for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives, showcasing a double reductive amination approach to produce novel fused N-heterobicyclic compounds with high stereoselectivity (Xiaofeng Ma et al., 2013). Another research elaborates on the synthesis, structure, and thermal stability of ternary metal complexes based on polycarboxylate and N-heterocyclic ligands, indicating the versatility of such structures in coordination chemistry (Ming Fang et al., 2009).

Novel Bicyclization Strategies

An innovative three-component bicyclization strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles demonstrates the compound's potential in constructing complex molecular architectures through multiple bond-forming events, including C-N, C-O, and C-H bonds (Q. Gao et al., 2016).

Electrochemical and Optical Properties

Research into the electrochemical polymerisation of N-Arylated and N-Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives highlights how substitution patterns significantly influence optical and electronic properties, suggesting potential applications in electronic materials and devices (Kai A. I. Zhang et al., 2009).

Luminescent Materials

The synthesis of highly luminescent polymers containing the 2,3,5,6-Tetraarylated Pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore in the main chain opens avenues for the development of novel photoluminescent materials with potential applications in optoelectronics and sensory technologies (Kai A. I. Zhang & B. Tieke, 2008).

Anion Receptors

Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline compounds, which include pyrrole derivatives, have shown augmented affinities and enhanced selectivities for anions, positioning them as promising candidates for developing selective anion receptors and sensors (P. Anzenbacher et al., 2000).

Safety And Hazards

The safety information for 3-Phenyl-octahydropyrano[4,3-b]pyrrole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-phenyl-1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-10(5-3-1)11-8-14-13-6-7-15-9-12(11)13/h1-5,11-14H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGHLOAPDUROBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1NCC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-octahydropyrano[4,3-b]pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

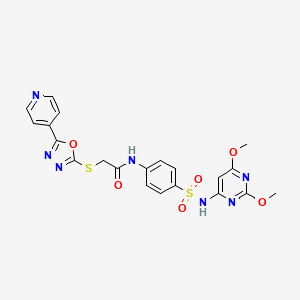

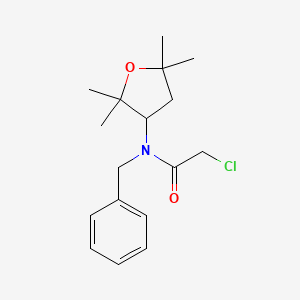

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)

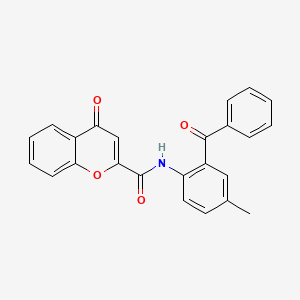

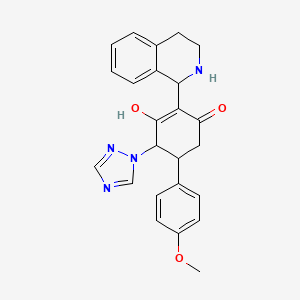

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)

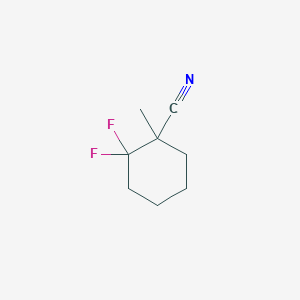

![2-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2728271.png)